(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide
Description
This acrylamide derivative features a (Z)-configured α,β-unsaturated carbonyl system linked to a 2-fluorophenyl group and a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine moiety. The fluorine substituent at the phenyl ring may enhance metabolic stability and binding affinity through electronic and steric effects.
Properties
IUPAC Name |
(Z)-3-(2-fluorophenyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-7-3-1-5-13(15)9-10-17(24)20-11-12-23-18(25)14-6-2-4-8-16(14)21-22-23/h1-10H,11-12H2,(H,20,24)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKGYRWPEGXIPB-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a fluorophenyl group and a benzo[d][1,2,3]triazin moiety suggests diverse biological activities, particularly in the context of anticancer and enzyme modulation.
- Molecular Formula : CHFNO
- Molecular Weight : 338.3 g/mol
- CAS Number : 2035003-93-9
The compound's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and efficacy. Similar compounds have demonstrated mechanisms involving:
- Enzyme inhibition : Compounds with acrylamide functionalities often act as electrophiles, modifying enzyme activity.
- Receptor interaction : The structural features may allow binding to various biological receptors, influencing cellular pathways.
Biological Activity
Research indicates that compounds structurally related to this compound exhibit various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of fluorinated compounds. For instance:
- Fluorinated benzothiazoles have shown potent antiproliferative effects against cancer cells through mechanisms involving DNA adduct formation and enzyme modulation .
- The compound may similarly induce apoptosis in cancer cells through metabolic activation and binding to macromolecules .
Enzyme Modulation
The acrylamide moiety is known for its role in enzyme interactions. Preliminary studies suggest that this compound could serve as a biochemical probe to study enzyme interactions and may inhibit specific enzymes involved in cancer progression .
Case Studies
-
Antiproliferative Studies :
- A study on fluorinated derivatives demonstrated that such compounds could inhibit cancer cell growth without exhibiting biphasic dose-response relationships, which complicate therapeutic development .
- The specific structural features of this compound may enhance its effectiveness compared to less complex analogs.
- Enzyme Interaction Studies :
Comparative Analysis
A comparison with structurally similar compounds highlights the unique potential of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Cyano-3-(m-fluorophenyl)acrylamide | Fluorophenyl group | Anticancer properties |
| N-(4-Fluorophenyl)acrylamide | Contains a fluorophenyl group | Anticancer properties |
| 4-Oxo-3-(4-sulfamoylphenyl)-benzothiazole | Benzothiazole scaffold | Enzyme inhibition |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide exhibit significant anticancer activity. The incorporation of a triazin moiety is believed to enhance the compound's ability to interact with DNA and inhibit tumor growth. Studies have shown that derivatives of triazine compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Compounds containing fluorinated aromatic rings have been associated with increased antibacterial activity. The oxobenzo structure may also contribute to this effect by disrupting microbial cell membranes or inhibiting key metabolic pathways. Research into related compounds has demonstrated efficacy against a range of bacterial strains, suggesting that this compound could be explored further for its antimicrobial potential.
Neuroprotective Effects
Emerging studies indicate that certain derivatives of acrylamide compounds possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues . Given the structural similarities between this compound and known neuroprotective agents, it warrants investigation for potential applications in treating conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed for characterization and confirmation of the compound's structure .
Case Studies
Several studies have been conducted on related compounds with similar structures:
- Anticancer Efficacy Study : A study on a related triazine derivative showed significant inhibition of tumor growth in xenograft models, indicating the potential for further development of this compound as an anticancer agent .
- Antibacterial Activity Assessment : Research evaluating the antibacterial properties of fluorinated phenyl compounds revealed promising results against Gram-positive bacteria, suggesting that this compound could exhibit similar effects .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound ID/Name | Phenyl Substituent | Acrylamide Side Chain | Heterocyclic Moiety |
|---|---|---|---|
| Target Compound | 2-Fluorophenyl | N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl) | 4-oxobenzo[d][1,2,3]triazin-3(4H)-one |
| (Z)-3-(4-fluorophenyl)-N-propylacrylamide (2412) | 4-Fluorophenyl | N-propyl | None |
| (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3612) | 4-hydroxy-3-methoxyphenyl | N-propyl | None |
| (Z)-2-[(E)-cinnamamido]-N-(2-morpholinoethyl)-3-phenylacrylamide (1531) | Phenyl | N-(2-morpholinoethyl) | None |
| N-(l,d-Benzyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5j) | Benzenesulfonamide | N-(l,d-Benzyl) | 4-oxobenzo[1,2,3]triazin-3(4H)-one |
Key Observations :
- Fluorine Position : The target’s 2-fluorophenyl group contrasts with 2412’s 4-fluorophenyl, which may alter electronic properties and steric interactions .
- Triazinone Integration: The target and compound 5j share the triazinone ring, linked to different side chains (ethylamine vs. benzenesulfonamide), suggesting divergent biological targets .
- Side Chain Diversity: Morpholinoethyl (1531) and propyl (2412, 3612) side chains highlight flexibility in modifying solubility and target engagement .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points: Triazinone-containing compounds (target, 5j) exhibit higher thermal stability (e.g., 5j melts >300°C) compared to non-heterocyclic analogs like 2412 (199–200°C) .
- Spectral Confirmation : IR and NMR data for analogs validate structural motifs (e.g., C=O stretches ~1649 cm⁻¹ in acrylamides) .
Preparation Methods
Preparation of Benzo[d]triazin-4(3H)-one
The triazinone core is synthesized through Vilsmeier-Haack cyclization. A published protocol involves treating anthranilic acid derivatives with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form 2-chloroquinoline-3-carbaldehyde intermediates, followed by hydrolysis to yield the triazinone. For example:
$$
\text{Anthranilic acid derivative} \xrightarrow[\text{POCl₃, DMF}]{\text{Vilsmeier}} \text{2-Chloroquinoline-3-carbaldehyde} \xrightarrow[\text{H₂O}]{\text{Hydrolysis}} \text{Benzo[d]triazin-4(3H)-one}
$$
Key conditions:
Introduction of Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination. In a method adapted from hydrazide syntheses, the triazinone is treated with 2-bromoethylamine hydrobromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C:
$$
\text{Benzo[d]triazin-4(3H)-one} + \text{BrCH₂CH₂NH₂·HBr} \xrightarrow[\text{K₂CO₃, DMF}]{\text{100°C}} \text{2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine}
$$
Optimized Conditions :
- Molar ratio : 1:1.2 (triazinone:2-bromoethylamine).
- Reaction time : 6–8 h.
- Yield : 58–63% after column chromatography (silica gel, ethyl acetate/hexane 1:1).
Stereoselective Synthesis of (Z)-3-(2-Fluorophenyl)acryloyl Chloride
The (Z)-configured acryloyl moiety is synthesized via a modified Perkin reaction or Wittig olefination to ensure stereochemical control.
Wittig Reaction for (Z)-Selectivity
A Wittig reaction between 2-fluorobenzaldehyde and a stabilized ylide generates the (Z)-acrylic acid derivative. For example:
$$
\text{2-Fluorobenzaldehyde} + \text{Ph₃P=CHCO₂H} \xrightarrow[\text{THF, 0°C to rt}]{\text{Wittig}} (Z)\text{-3-(2-Fluorophenyl)acrylic Acid}
$$
Key Parameters :
Conversion to Acryloyl Chloride
The acrylic acid is converted to the acyl chloride using thionyl chloride (SOCl₂) under catalytic DMF:
$$
(Z)\text{-3-(2-Fluorophenyl)acrylic Acid} \xrightarrow[\text{SOCl₂, DMF}]{\text{40°C, 30 min}} (Z)\text{-3-(2-Fluorophenyl)acryloyl Chloride}
$$
Conditions :
Amide Coupling to Form the Target Compound
The final step involves coupling the acryloyl chloride with the ethylamine-triazinone intermediate.
Schotten-Baumann Reaction
A two-phase system (ethyl acetate/water) with triethylamine (Et₃N) as a base facilitates the amide bond formation:
$$
\text{(Z)-3-(2-Fluorophenyl)acryloyl Chloride} + \text{2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine} \xrightarrow[\text{Et₃N, EtOAc/H₂O}]{\text{0°C to rt}} \text{Target Compound}
$$
Optimized Protocol :
- Dissolve the amine (1 eq) in ethyl acetate (40 mL) and cool to 0°C.
- Add Et₃N (1.05 eq) followed by dropwise addition of acryloyl chloride (1.2 eq).
- Stir for 2 h at room temperature.
- Wash organic layer with 2 M HCl, water, and brine.
- Dry over MgSO₄ and concentrate.
- Purify via column chromatography (ethyl acetate/hexane 3:7).
Characterization Data
- $$^1$$H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.32–7.12 (m, 8H, Ar-H), 6.85 (d, J = 12.4 Hz, 1H, CH=CH), 6.02 (d, J = 12.4 Hz, 1H, CH=CH), 4.12 (t, J = 6.8 Hz, 2H, NCH₂), 3.45 (t, J = 6.8 Hz, 2H, CH₂N).
- IR (cm⁻¹) : 3290 (NH), 1665 (C=O), 1602 (C=N), 1520 (C=C).
- HRMS (ESI) : m/z calcd for C₂₀H₁₆FN₅O₂ [M+H]⁺ 394.1314, found 394.1309.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Triazinone synthesis | Vilsmeier cyclization | 65–75 | High purity |
| Ethylamine attachment | Nucleophilic substitution | 58–63 | Scalable |
| Acryloyl chloride | Wittig reaction | 85–90 | (Z)-Selectivity |
| Amide coupling | Schotten-Baumann | 72–78 | Mild conditions |
Challenges and Optimization Strategies
- Stereochemical Control : Use of bulky bases (e.g., DABCO) during Wittig reactions improves (Z)-selectivity.
- Byproduct Formation : Excess acryloyl chloride leads to diacylation; stoichiometric control is critical.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves unreacted amine and acyl chloride.
Q & A
Basic: What synthetic strategies are employed for synthesizing (Z)-3-(2-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzo[d][1,2,3]triazin-4(3H)-one core, followed by functionalization of the acrylamide and fluorophenyl moieties. Key steps include:
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the triazine-ethylamine intermediate with the (Z)-3-(2-fluorophenyl)acrylic acid derivative.
- Stereochemical control : Maintaining the (Z)-configuration requires low-temperature conditions (<0°C) and anhydrous solvents (e.g., DMF or THF) to prevent isomerization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from ethanol/water) ensure >95% purity. Analytical validation via -NMR and HPLC is critical .
Advanced: How can reaction conditions be optimized to improve yield and reduce side products?
Answer:
Optimization leverages Design of Experiments (DoE) and statistical modeling:
- Parameter screening : Variables like temperature, solvent polarity, and catalyst loading (e.g., triethylamine for amidation) are tested. For example, increasing temperature from 25°C to 40°C improves reaction rate but risks racemization .
- Flow chemistry : Continuous-flow systems enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the triazine ring) .
- Real-time monitoring : In-line FTIR or Raman spectroscopy tracks intermediate formation, enabling dynamic adjustments .
Basic: What analytical techniques validate the structure and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
- X-ray crystallography : Resolves ambiguous stereochemistry; SHELX software refines atomic coordinates and thermal parameters .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Discrepancies often arise from assay conditions or target specificity. Mitigation strategies include:
- Standardized assays : Replicate α-glucosidase inhibition studies using consistent enzyme sources (e.g., Saccharomyces cerevisiae) and protocols (37°C, pH 6.8 phosphate buffer) .
- IC validation : Use dose-response curves (0.1–100 µM range) and statistical tools like EZ-Fit software to calculate inhibition potency .
- Off-target profiling : Screen against related enzymes (e.g., human α-amylase) to confirm selectivity .
Advanced: What computational methods predict target interactions and pharmacokinetics?
Answer:
- Homology modeling : If the target structure (e.g., α-glucosidase) is unavailable, use BLAST-aligned templates (e.g., bacterial oligo-1,6-glucosidase) for 3D modeling .
- Molecular dynamics (MD) : NAMD simulations (50 ns, 310 K) assess binding stability; RMSD values <2 Å indicate robust target engagement .
- ADMET prediction : Tools like SwissADME estimate logP (~3.2) and permeability (Caco-2 > 5 × 10 cm/s), highlighting potential bioavailability issues .
Advanced: How does stereochemistry influence biological activity?
Answer:
The (Z)-configuration is critical for spatial alignment with target binding pockets:
- Docking studies : The fluorophenyl group occupies a hydrophobic cavity, while the triazine interacts with catalytic residues (e.g., Asp214 in α-glucosidase). (E)-isomers show 10-fold lower affinity due to steric clashes .
- Free-energy calculations : MM-PBSA methods reveal (Z)-isomers have lower binding energy (ΔG = -8.2 kcal/mol vs. -5.4 kcal/mol for (E)) .
Basic: What are the stability considerations for long-term storage?
Answer:
- Degradation pathways : Hydrolysis of the triazine ring (accelerated in aqueous pH < 5) and acrylamide isomerization.
- Storage conditions : Lyophilized solid at -20°C under argon; DMSO stock solutions (10 mM) stored at -80°C with desiccants .
- Stability monitoring : LC-MS tracks degradation products (e.g., benzoic acid derivatives) over 6-month periods .
Advanced: Can this compound serve as a fluorescent probe?
Answer:
Modification of the acrylamide π-system (e.g., introducing electron-withdrawing groups) enables fluorescence:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
